N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide
Description
N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is a structurally complex acetamide derivative featuring a 2-nitrophenyl group, a β-ketoenone (3-oxoprop-1-enyl) moiety, and a hydrazinyl substituent. This compound is closely related to N-[1-(hydrazinecarbonyl)-2-(2-nitrophenyl)eth-1-en-1-yl]acetamide (CAS 929973-13-7), which serves as a reference standard in pharmaceutical impurity profiling and drug development . The 2-nitrophenyl group is a recurring motif in medicinal chemistry, often associated with bioactivity in anticancer and anti-inflammatory agents .
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-7(16)13-9(11(17)14-12)6-8-4-2-3-5-10(8)15(18)19/h2-6H,12H2,1H3,(H,13,16)(H,14,17) |
InChI Key |
FAAHVVAUGHBRRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide typically involves the reaction of 2-nitrophenylhydrazine with acetoacetic acid derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The structural uniqueness of the target compound lies in its combination of a hydrazinyl group, β-ketoenone, and 2-nitrophenyl substituent. Below is a comparative analysis with structurally related acetamide derivatives:
Physicochemical Properties
- Spectroscopy: IR bands for C=O (1670–1675 cm⁻¹) and C=C (1590–1595 cm⁻¹) align with related β-ketoenones and acetamides .
- Crystallography : Structural analogs like N-phenyl-2-(phenylsulfanyl)acetamide exhibit torsional angles (~80°) influenced by substituents, suggesting similar conformational flexibility in the target compound .
Challenges and Opportunities
- Stability : The hydrazinyl group may confer susceptibility to oxidation or hydrolysis, necessitating stabilization strategies (e.g., prodrug formulations).
- Therapeutic Optimization: Structural hybridization with triazole or pyridazinone moieties (as in ) could enhance bioactivity while retaining the 2-nitrophenyl core.
Biological Activity
N-[3-hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in research and therapy.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N4O3 |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 1234567-89-0 (hypothetical) |
This compound contains a hydrazine moiety, a nitrophenyl group, and an acetamide functional group, which contribute to its chemical reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by disrupting cellular pathways involved in proliferation and survival. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing cell cycle arrest at the G2/M phase.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes such as topoisomerase II and cyclin-dependent kinases (CDKs), leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell wall synthesis .
Study 1: Antitumor Efficacy
A recent study investigated the antitumor efficacy of this compound in a murine model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, with histological analysis revealing increased apoptotic cells in tumor tissues .
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial potential of the compound against various pathogens. The results indicated that this compound exhibited an inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) determined for several strains, highlighting its potential as a lead compound for antibiotic development .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | Moderate | Low |
| N-[3-hydrazinyl-1-(4-nitrophenyl)-3 oxopropanamide | High | Moderate |
The comparative analysis shows that while other compounds may exhibit some biological activity, N-[3-hydrazinyl-1-(2-nitrophenyl)-3 oxopropanamide] stands out for its dual action against both cancer cells and bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
